A Technical Guide to the Physicochemical Properties of 4-tert-butyl-substituted Benzenesulfonamides: A Focus on 4-tert-butylbenzenesulfonamide and its N-methyl Derivative
A Technical Guide to the Physicochemical Properties of 4-tert-butyl-substituted Benzenesulfonamides: A Focus on 4-tert-butylbenzenesulfonamide and its N-methyl Derivative
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and its role as a key pharmacophore in numerous therapeutic agents. A compound's physicochemical properties—such as melting point, solubility, and pKa—are fundamental determinants of its behavior in biological systems, influencing everything from formulation to pharmacokinetic profiles. This guide provides a detailed examination of the physicochemical properties of 4-tert-butylbenzenesulfonamide (CAS RN: 6292-59-7), a relevant synthetic intermediate and impurity in the manufacturing of drugs like Bosentan.[1][2] Due to a scarcity of public data on its N-methylated analog, 4-tert-butyl-N-methylbenzenesulfonamide, this paper establishes the parent compound as a validated reference point. Leveraging established chemical principles, we will offer expert predictions on how N-methylation is expected to modulate these critical properties, providing a valuable resource for researchers in drug discovery and development.
Introduction: The Significance of the 4-tert-butylbenzenesulfonamide Core
The structural motif of benzenesulfonamide is integral to a wide array of pharmaceuticals. The specific substitution pattern on the aromatic ring and the sulfonamide nitrogen dictates the molecule's three-dimensional shape, electronic distribution, and capacity for intermolecular interactions, thereby defining its biological target and therapeutic utility.
4-tert-butylbenzenesulfonamide serves as a pertinent case study. Its chemical identity is established by:
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IUPAC Name: 4-tert-butylbenzenesulfonamide[3]
This compound is notably recognized as a key intermediate and a known impurity in the synthesis of Bosentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1][2] Understanding its properties is therefore not only of academic interest but also a practical necessity for process chemistry and quality control in pharmaceutical manufacturing.
This guide will first detail the known physicochemical properties of 4-tert-butylbenzenesulfonamide. Subsequently, it will address the user's specific interest in 4-tert-butyl-N-methylbenzenesulfonamide . By applying first-principles of physical organic chemistry, we will forecast the structural and electronic consequences of N-methylation and its likely impact on key physicochemical parameters.
Physicochemical Profile of 4-tert-butylbenzenesulfonamide
The fundamental physicochemical data for 4-tert-butylbenzenesulfonamide are summarized below. These parameters are critical for predicting a compound's behavior during synthesis, purification, formulation, and in biological assays.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₅NO₂S | Defines the elemental composition and exact mass.[1][4] |
| Molecular Weight | 213.30 g/mol | Influences diffusion rates and membrane permeability; a key parameter in Lipinski's Rule of Five.[3][4][5] |
| Physical Form | White to Off-White Solid/Crystal | Important for handling, storage, and formulation considerations.[1][5][6] |
| Melting Point | 136-141 °C | A key indicator of purity and crystal lattice energy. A sharp melting range suggests high purity.[1][4][5][6] |
| pKa (Predicted) | 10.22 ± 0.10 | Governs the ionization state at physiological pH, which profoundly affects solubility, membrane transport, and receptor binding.[1] |
| Solubility | Sparingly soluble in Chloroform, Ethyl Acetate | Provides a qualitative understanding of polarity and dictates solvent selection for reactions, purification, and formulation.[1] |
The Impact of N-Methylation: Predicted Properties of 4-tert-butyl-N-methylbenzenesulfonamide
Structural Comparison:
Caption: Structural comparison of the primary and secondary sulfonamides.
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Impact on Melting Point: The primary sulfonamide (-SO₂NH₂) possesses two hydrogen bond donors (the N-H protons) and two acceptors (the sulfonyl oxygens). This allows for the formation of strong, directional hydrogen bond networks in the crystal lattice. The N-methylation to -SO₂NHCH₃ removes one of these hydrogen bond donors. This disruption of the intermolecular hydrogen bonding network is expected to weaken the crystal lattice energy, resulting in a lower melting point for the N-methylated derivative compared to the parent compound.
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Impact on Solubility: The effect on aqueous solubility is a balance of two competing factors.
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Polarity: Replacing a polar N-H bond with a non-polar N-C bond increases the molecule's overall lipophilicity, which would tend to decrease aqueous solubility.
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Lattice Energy: As discussed, the lower melting point of the N-methylated compound suggests a weaker crystal lattice. Less energy is required to break the crystal apart, which would tend to increase aqueous solubility (the "solid-state limited" solubility). The net effect is difficult to predict without experimentation, but a modest change or slight decrease in aqueous solubility is a reasonable expectation.
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Impact on Acidity (pKa): This is the most dramatic change. The N-H proton of a primary sulfonamide is weakly acidic, with a pKa typically in the range of 9-11.[1] This acidity is crucial for its ability to exist as an anion at basic pH. In 4-tert-butyl-N-methylbenzenesulfonamide, the remaining N-H proton is also acidic, though its pKa may be slightly different. However, if it were an N,N-dimethyl derivative, the removal of the final acidic proton would render the molecule non-ionizable at the nitrogen across the physiological pH range. The secondary sulfonamide remains acidic.
Standardized Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the experimental determination of the core physicochemical properties.
Determination of Melting Point
The capillary melting point method is a robust and widely used technique to assess the purity and identity of a crystalline solid.[7] A pure compound melts over a narrow range (typically < 1°C), whereas impurities depress and broaden the melting range.[7][8]
Experimental Workflow: Capillary Melting Point Determination
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
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Sample Preparation: Finely powder a small amount of the crystalline compound.[7][9] Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the sealed end.[9]
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Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.[7]
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Approximate Determination: Heat the block rapidly (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This saves time and prevents overshooting the true value in subsequent measurements.
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Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[7] Using a fresh sample, heat slowly at a rate of 1-2 °C per minute.[8]
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Data Recording: Record the temperature at which the first droplet of liquid is observed (T₁) and the temperature at which the last solid crystal melts (T₂).[9][10]
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Reporting: The melting point is reported as the range from T₁ to T₂. The experiment should be repeated at least twice to ensure consistency.
Determination of Aqueous Solubility
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution in a specific solvent (e.g., water, buffer) after it has reached equilibrium.
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Workflow for quantitative equilibrium solubility measurement.
Step-by-Step Methodology:
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Preparation: Add an excess of the solid compound to a vial containing a precise volume of the desired aqueous solvent (e.g., pH 7.4 phosphate-buffered saline). The presence of undissolved solid throughout the experiment is crucial.
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, separate the saturated solution from the excess solid. This is best achieved by centrifugation, followed by careful withdrawal of the supernatant, which is then filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[11]
-
Quantification: Prepare a calibration curve using standards of the compound of known concentration. Accurately dilute the filtered supernatant and analyze it using a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value.
Determination of pKa
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds within the range of approximately 2 to 12.[12][13] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility.[13]
-
Apparatus Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).[14] Place the electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH) into the sample solution.
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition. Record smaller increments near the equivalence point where the pH changes most rapidly.[14]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the volume at the steepest point of the curve (the inflection point).
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pKa Calculation: The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when the acid is exactly half-neutralized, [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[14]
For compounds that are poorly soluble or available only in small quantities, spectrophotometric methods (UV-Vis) provide a powerful alternative.[12][13] This technique relies on the different absorbance spectra of the protonated and deprotonated forms of the molecule.
Conclusion
4-tert-butylbenzenesulfonamide is a compound with well-defined physicochemical properties, characterized by a high melting point indicative of a stable crystal lattice and a weakly acidic sulfonamide proton. These characteristics are foundational for its use in chemical synthesis and for the quality control of pharmaceuticals derived from it. Based on fundamental chemical principles, the introduction of an N-methyl group is predicted to significantly alter these properties by disrupting hydrogen bonding—leading to a lower melting point—and altering the compound's acidity and solubility profile. The experimental protocols detailed herein provide a robust framework for the empirical validation of these predictions and for the comprehensive characterization of novel sulfonamide derivatives, empowering researchers to make informed decisions in the complex landscape of drug development.
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